N-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzamide
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Overview
Description
N-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzamide is a complex organic compound that belongs to the class of thiazepane derivatives. This compound features a benzamide group attached to a thiazepane ring, which is further substituted with an o-tolyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-halo ketone. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate under reflux conditions.
Introduction of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of the thiazepane ring with o-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Benzamide Group: The final step involves the acylation of the thiazepane derivative with benzoyl chloride in the presence of a base like pyridine or triethylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or thiazepane ring positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It serves as a probe to study enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl)benzamide
- N-(2-oxo-2-(7-(p-tolyl)-1,4-thiazepan-4-yl)ethyl)benzamide
- N-(2-oxo-2-(7-(m-tolyl)-1,4-thiazepan-4-yl)ethyl)benzamide
Uniqueness
N-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzamide is unique due to the presence of the o-tolyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-16-7-5-6-10-18(16)19-11-12-23(13-14-26-19)20(24)15-22-21(25)17-8-3-2-4-9-17/h2-10,19H,11-15H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUDZQQCHBJBBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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